(butan-2-yl)(1H-imidazol-2-ylmethyl)amine
CAS No.:
Cat. No.: VC17758209
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15N3 |
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Molecular Weight | 153.22 g/mol |
IUPAC Name | N-(1H-imidazol-2-ylmethyl)butan-2-amine |
Standard InChI | InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10) |
Standard InChI Key | COVUXBAGPYPNIL-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)NCC1=NC=CN1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central amine nitrogen bonded to two distinct substituents:
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1H-Imidazol-2-ylmethyl group: A methylene-linked imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms .
The IUPAC name, (butan-2-yl)(1H-imidazol-2-ylmethyl)amine, reflects this connectivity. Key structural identifiers include:
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InChIKey: Unreported for this compound, though analogous imidazole amines (e.g., 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine) have InChIKeys such as
VFMFHHGHSYWVPM-UHFFFAOYSA-N
.
Crystallographic and Conformational Data
No crystallographic data is available, but PubChem entries for related compounds (e.g., 1-[(butan-2-yloxy)methyl]-1H-imidazol-2-amine) confirm successful 3D conformer generation , suggesting computational models could predict its geometry.
Synthesis and Reactivity
Reactivity Profile
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Basicity: The amine nitrogen () and imidazole ring () confer pH-dependent solubility .
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Electrophilic Substitution: The imidazole ring undergoes reactions at the C-4 and C-5 positions, analogous to histidine derivatives .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 167.25 g/mol | |
Density | Not reported | - |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
LogP (Partition Coeff.) | Estimated ~1.2 (Calc.) | - |
The lack of experimental data underscores the need for further characterization. Computational tools (e.g., PubChem’s XLogP3) estimate a logP of ~1.2, indicating moderate lipophilicity .
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